molecular formula C19H24N2O4 B1210424 Arformoterol CAS No. 73573-87-2

Arformoterol

Cat. No.: B1210424
CAS No.: 73573-87-2
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formoterol is a potent and selective long-acting beta-2 adrenergic receptor agonist (LABA) used in respiratory research . Its primary research applications focus on its mechanism to induce bronchodilation, making it a key compound for studying obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) . Formoterol activates intracellular adenylate cyclase upon binding to the β2-adrenergic receptors in bronchial smooth muscle, increasing cyclic AMP (cAMP) levels. This cascade leads to the relaxation of the smooth muscle cells and subsequent dilation of the airways . A significant characteristic of formoterol is its rapid onset of action, which can occur within minutes of administration, combined with a prolonged duration of effect that can last up to 12 hours . Its moderate lipophilicity allows it to form a depot within the airway smooth muscle, facilitating its extended therapeutic window . Research also indicates that formoterol possesses anti-inflammatory properties, such as inhibiting the release of hypersensitivity mediators like histamine and leukotrienes from mast cells . It is often investigated in combination therapies with inhaled corticosteroids (e.g., budesonide) or long-acting muscarinic antagonists (LAMAs) to study synergistic effects in disease management . Formoterol is a valuable tool for pharmacological research aimed at understanding and advancing treatments for chronic respiratory conditions. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110071
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.16e-02 g/L
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67346-49-0, 73573-87-2
Record name Arformoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67346-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arformoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Nitro Reduction and Byproduct Formation

Early reductions using Raney nickel in methanol often yielded impure intermediates, necessitating chromatographic purification. Competing side reactions, such as over-reduction or incomplete formylation, further complicated isolation. For example, the use of acetic anhydride in formylation steps led to acetylated byproducts, reducing overall yields.

Resolution of Enantiomers

Initial syntheses produced racemic mixtures, requiring laborious resolution via fractional crystallization of diastereomeric salts. ES 2,005,492 described a process involving crown ethers and hydrofluoric acid, which posed environmental and safety risks. Multiple recrystallizations were often needed to achieve >99% enantiomeric excess (ee), making the method economically unviable for large-scale production.

Improved Synthetic Processes: Solvent Optimization and Green Chemistry

Patents such as EP0550612B1 and WO1992005147A1 introduced streamlined protocols addressing these limitations. Key innovations included solvent substitutions and crystallization-based purifications.

Catalytic Hydrogenation and Solvent Systems

The nitro group in intermediate II is reduced using platinum oxide (PtO₂) in methanol or palladium on carbon (Pd/C) in ethyl acetate, achieving >95% conversion with minimal byproducts. Ethyl acetate, a greener alternative to benzene, enhances solubility while reducing toxicity. Post-reduction, formylation with a 6–10-fold excess of formic acid at 20–90°C for 1–24 hours yields the formamide derivative (IVa) with 85–90% purity.

Crystallization-Driven Enantiomer Resolution

The racemic amine base (V) is converted to its fumarate salt and resolved using a solvent system of ethyl acetate/dimethylformamide (DMF) (85:15 v/v). DMF increases the solubility of undesired diastereomers, enabling selective crystallization of the (R,R)-enantiomer. This method achieves 98% ee in a single crystallization step, a marked improvement over earlier techniques requiring 3–4 recrystallizations.

Table 1: Comparison of Resolution Methods

ParameterClassical Method (ES 2,005,492)Improved Method (EP0550612B1)
Solvent SystemBenzene/ethyl acetateEthyl acetate/DMF
Crystallizations Needed3–41–2
Enantiomeric Excess (%)9598
Yield (%)6085

Asymmetric Catalytic Synthesis: Achieving Stereochemical Purity

The 1998 Organic Process Research & Development study revolutionized Formoterol synthesis by introducing enantioselective catalysis, eliminating the need for racemic resolution.

Oxazaborolidine-Catalyzed Reduction

Bromoketone 4 undergoes asymmetric reduction using an oxazaborolidine catalyst derived from (1R,2S)-1-amino-2-indanol. This step generates the (R)-configured alcohol with 99.5% ee, leveraging non-linear effects to amplify stereoselectivity. The catalyst’s high turnover number (TON > 500) ensures cost-effectiveness for industrial applications.

Convergent Synthesis and Crystallization

The chiral amine intermediate 3 is coupled with a formamide-bearing benzyl alcohol derivative under Mitsunobu conditions. Subsequent hydrogenolysis of benzyl protecting groups using Pd/C in ethanol yields Formoterol base, which is crystallized as the fumarate salt from isopropanol/water (80:20 v/v). This process achieves 44% overall yield with >99.5% diastereomeric excess (de).

Table 2: Key Parameters in Asymmetric Synthesis

StepCatalyst/ReagentYield (%)Purity (% ee/de)
Bromoketone ReductionOxazaborolidine9299.5 ee
Mitsunobu CouplingDIAD, PPh₃8898 de
HydrogenolysisPd/C, H₂9599.8 de
Final CrystallizationIsopropanol/Water9899.9 de

Industrial-Scale Production: Balancing Efficiency and Purity

Modern manufacturing prioritizes scalability, safety, and polymorphism control.

Polymorphism Management

Formoterol fumarate exists as a dihydrate, with solvent composition during crystallization dictating crystal morphology. A 20% water/isopropanol mixture produces the thermodynamically stable Form A, optimal for micronization in dry-powder inhalers. X-ray diffraction studies confirm that deviations in water content (>25%) lead to metastable forms with compromised bioavailability.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Industrial Relevance

MethodKey AdvantageLimitationScale Suitability
Classical ResolutionLow catalyst costLow yield, hazardous solventsPilot
Asymmetric CatalysisHigh ee/de, no resolutionHigh catalyst costCommercial
Improved Patent ProcessSolvent safety, high yieldModerate ee (98%)Pilot/Commercial

Chemical Reactions Analysis

Types of Reactions: Formoterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clinical Applications

  • Chronic Obstructive Pulmonary Disease (COPD)
    • Formoterol is widely used as a maintenance treatment for patients with moderate to severe COPD. Clinical studies have demonstrated that it significantly improves lung function and reduces symptoms such as dyspnea. For instance, a review indicated that formoterol administered as monotherapy or in combination with inhaled corticosteroids leads to notable improvements in spirometry measurements over 12 hours .
    • Clinical Trials : In randomized controlled trials, formoterol has consistently shown efficacy in reducing exacerbation rates and improving health status among COPD patients .
  • Asthma Management
    • Formoterol is also utilized in asthma treatment, both as a reliever and controller medication. A large-scale study comparing formoterol with salbutamol found that formoterol provided similar safety profiles while demonstrating a prolonged time to first exacerbation and reduced need for rescue medications .
    • Combination Therapy : Formoterol is often combined with inhaled corticosteroids (e.g., budesonide) for enhanced control of asthma symptoms. The combination therapy has been shown to reduce severe exacerbation rates significantly .
  • Exercise-Induced Bronchoconstriction (EIB)
    • Formoterol is effective as a monotherapy for preventing EIB in individuals with asthma. Studies indicate that its rapid onset of action makes it suitable for pre-exercise use .

Pharmacokinetics and Safety Profile

Formoterol exhibits rapid absorption and elimination, with a half-life of approximately 10 hours. Following administration, plasma concentrations are typically low or undetectable . The adverse event profile is comparable to placebo, with few cardiovascular events reported, making it a safe option for long-term management of respiratory conditions .

Comparative Efficacy

To illustrate the comparative efficacy of formoterol with other bronchodilators, the following table summarizes key characteristics:

CharacteristicFormoterolSalmeterolAlbuterol
TypeLong-actingLong-actingShort-acting
Onset of ActionWithin 5 minutes~10 minutes~5 minutes
Duration of Action12 hours12 hours4-6 hours
PotencyHighModerateModerate
Use in AsthmaYesYesYes
Use in COPDYesLimitedNo

Case Studies

A selection of case studies highlights the effectiveness of formoterol in real-world settings:

  • Study on COPD Patients : In a retrospective analysis involving nearly 8,000 patients treated with nebulized formoterol or arformoterol, no significant differences were observed in readmission rates; however, this compound was associated with shorter hospital stays and fewer rescue medication doses .
  • Asthma Management Study : A global study involving over 18,000 participants demonstrated that as-needed formoterol significantly reduced asthma symptoms compared to salbutamol while maintaining a similar safety profile .

Mechanism of Action

Formoterol works by stimulating beta2-adrenergic receptors in the smooth muscle of the airways. This leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow . The molecular targets involved include beta2-adrenergic receptors and the downstream signaling pathways that regulate muscle relaxation .

Comparison with Similar Compounds

Onset and Duration

  • Formoterol vs. Salmeterol : Formoterol acts faster (plateau bronchodilation in <10 minutes) compared to salmeterol (up to 40 minutes) . However, salmeterol has a longer duration (≥12 hours), while formoterol’s duration is slightly shorter but still clinically sufficient .
  • Formoterol vs. Salbutamol : Formoterol matches the rapid onset of salbutamol (a short-acting β2-agonist, SABA) but provides sustained relief, unlike salbutamol’s transient effect (4–6 hours) .

Potency and Anti-Inflammatory Effects

  • In guinea-pig models, formoterol is 10× more potent than salmeterol in bronchodilation but requires higher doses to inhibit neutrophil accumulation .
  • Formoterol suppresses platelet-activating factor (PAF)-induced eosinophilia more effectively than lipopolysaccharide (LPS)-induced neutrophilia, suggesting distinct mechanisms for eosinophil vs. neutrophil inhibition .

Table 1: Key Pharmacodynamic Comparisons

Parameter Formoterol Salmeterol Salbutamol
Onset Time <10 minutes ~40 minutes 5–15 minutes
Duration ~12 hours ≥12 hours 4–6 hours
Relative Potency* 1× (reference) 0.1× 0.03× (LABA vs. SABA)
Anti-Inflammatory Eosinophil-focused Limited data Minimal

*Based on guinea-pig models .

Pharmacokinetic Profiles

  • AUC and Delivery Systems : Formoterol’s AUC0–12 and AUC0–t were higher in metered-dose inhalers (MDIs) like BGF MDI and BFF MDI compared to dry powder inhalers (DPIs) .
  • Systemic Exposure: In pediatric populations, formoterol’s systemic exposure doubled compared to adults when normalized for body surface area, highlighting age-dependent pharmacokinetics .

Clinical Efficacy

Monotherapy

  • Acute Asthma : Formoterol (12 µg) provided rapid bronchodilation equivalent to salbutamol (50 µg) in methacholine-induced bronchoconstriction .
  • COPD : Formoterol significantly improved forced vital capacity (FVC) and peak expiratory flow (PEF) versus placebo, with efficacy comparable to salmeterol .

Combination Therapies

  • Budesonide/Formoterol :
    • Reduced exacerbations by 24% versus formoterol alone in COPD .
    • Improved pre-dose FEV1 (SMD: 0.26 vs. budesonide; 0.12 vs. formoterol) and quality of life scores in asthma .
  • Fluticasone/Formoterol : Demonstrated lower severe exacerbation rates (2.1%) versus other ICS/LABA combinations (9.5–16.7%) in asthma .

Table 2: Efficacy of Formoterol Combinations in RCTs

Combination Indication Outcome vs. Comparator Study Reference
Budesonide/Formoterol Asthma 30% fewer exacerbations vs. formoterol
Budesonide/Formoterol COPD 24% reduction in exacerbations vs. monotherapy
Fluticasone/Formoterol Asthma 2.1% severe exacerbations vs. 9.5% in salmeterol/fluticasone

Key Advantages and Limitations

  • Advantages: Dual rapid onset and prolonged duration ideal for rescue/maintenance therapy. Superior anti-inflammatory effects on eosinophils in asthma . Synergy with ICS in reducing exacerbations .
  • Limitations :
    • Higher doses required for neutrophil inhibition, increasing side effect risks .
    • Less durable bronchodilation than salmeterol in some models .

Biological Activity

Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its selective agonism at beta-2 adrenergic receptors, which leads to bronchodilation and relief from bronchospasm. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of formoterol, supported by data tables and relevant case studies.

Formoterol exhibits a high selectivity for beta-2 adrenergic receptors, with an approximate 200-fold greater affinity for these receptors compared to beta-1 receptors . The activation of beta-2 receptors stimulates adenylyl cyclase, resulting in increased levels of cyclic AMP (cAMP). Elevated cAMP levels lead to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release from mast cells, contributing to its therapeutic effects in respiratory conditions .

Pharmacokinetics

The pharmacokinetic profile of formoterol reveals rapid absorption following inhalation. The pulmonary bioavailability is estimated at 43% , while total systemic bioavailability is around 60% . Formoterol is primarily metabolized through glucuronidation and O-demethylation, with minor pathways including sulfate conjugation .

Clinical Efficacy

Numerous clinical trials have established the efficacy of formoterol in improving lung function and reducing asthma exacerbations. A systematic review and meta-analysis highlighted that formoterol provides a faster onset of action compared to salmeterol, another LABA . The following table summarizes key findings from clinical studies:

Study TypeParticipantsFormoterol DoseKey Findings
Randomized Controlled Trials94,68412 μg - 24 μgReduced nonfatal asthma-related serious adverse events (RR 0.63)
Meta-analysis166112 μg - 24 μgSignificant improvement in FEV1 compared to placebo
Long-term Safety Studies67,38012 μg - 24 μgNo increased risk of asthma-related deaths

Safety Profile

The safety profile of formoterol has been extensively studied. An analysis involving over 94,000 patients indicated no significant increase in asthma-related mortality compared to non-LABA treatments. Specifically, the relative risk for asthma-related death was found to be 1.13 (95% CI: 0.23–10.9), suggesting that formoterol does not pose an elevated risk when used appropriately . However, caution is advised regarding its use in patients with cardiovascular conditions due to potential cardiac effects associated with beta-agonists.

Case Studies

Several case studies have illustrated the clinical application of formoterol:

  • Case Study: Severe Asthma Management
    • A patient with severe persistent asthma was treated with a combination of budesonide/formoterol. Over six months, the patient reported a significant reduction in exacerbations and improved quality of life metrics.
  • Case Study: COPD Treatment
    • In a cohort study involving COPD patients, those treated with formoterol exhibited improved lung function as measured by forced expiratory volume in one second (FEV1) compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating formoterol's bronchodilatory efficacy in asthma?

  • Methodology : Use randomized, double-blind, placebo-controlled crossover trials with spirometry (e.g., FEV₁) and methacholine challenge tests (PC₂₀) to assess airway responsiveness. Include washout periods to mitigate carryover effects. For example, a 2-week treatment phase with formoterol (24 µg twice daily) versus placebo, followed by post-treatment measurements at 36, 60, and 108 hours to evaluate rebound bronchial hyperresponsiveness .

Q. How does formoterol compare to short-acting β₂-agonists (SABAs) in acute symptom relief?

  • Methodology : Conduct parallel-group trials comparing as-needed formoterol (e.g., 12 µg) with SABAs (e.g., salbutamol) in patients on maintenance inhaled corticosteroids (ICS). Use exacerbation rates (requiring oral corticosteroids) and symptom-free days as endpoints. A meta-analysis of 8 trials (22,604 participants) showed formoterol reduced exacerbations requiring oral corticosteroids (OR 0.75; 95% CI 0.62–0.91) compared to SABAs .

Q. What are the standard statistical approaches for analyzing formoterol's dose-response effects?

  • Methodology : Apply linear mixed models with fixed effects (treatment, trial phase) and random effects (participant variability) to account for repeated measures. For example, Shapiro-Wilk tests verify normality, and effect sizes are reported as mean changes with 95% confidence intervals. Dose-response curves for methacholine protection can quantify maximal bronchodilation (e.g., formoterol 120 µg vs. salmeterol 250 µg) .

Advanced Research Questions

Q. How do contradictory findings on formoterol's mortality risk in ICS-treated patients arise?

  • Methodology : Perform stratified meta-analyses distinguishing between trials with/without ICS co-administration. For example, a systematic review (49,327 participants) found no significant asthma-related mortality difference between formoterol + ICS and non-LABA regimens (RR 1.57; 95% CI 0.31–15.1). However, subgroup analyses in ICS-adherent populations showed higher mortality with formoterol (RR 2.32; 95% CI 0.30–105), suggesting confounding by baseline ICS adherence .

Q. What mechanisms underlie formoterol's differential efficacy in asthma vs. COPD?

  • Methodology : Use post hoc analyses of RCTs comparing formoterol monotherapy versus budesonide/formoterol combinations. For example, in COPD, budesonide/formoterol improved FEV₁ by 260 mL vs. placebo (P=0.012) over 6 months, while in asthma, formoterol alone reduced severe exacerbations by 26% vs. placebo but was inferior to ICS maintenance therapy .

Q. How to assess long-term safety of regular formoterol in pediatric asthma?

  • Methodology : Pool data from pediatric-specific RCTs (≥12 weeks duration) using Peto odds ratios for rare events. A Cochrane review (7 trials, 2,788 children) found non-significant increases in non-fatal SAEs (OR 1.62; 95% CI 0.80–3.28) and asthma-related SAEs (OR 1.49; 95% CI 0.48–4.61) with formoterol + ICS vs. ICS alone, highlighting insufficient power for conclusive safety signals .

Q. What pharmacokinetic methods validate formoterol misuse in doping control?

  • Methodology : Quantify urinary formoterol via LC-MS/MS with enzymatic hydrolysis. After inhalation (18 µg), peak concentrations are ≤11.4 ng/mL within 12 hours, with cumulative excretion <23% of the dose. Thresholds >50 ng/mL (free + conjugated) may indicate oral misuse, as seen in anti-doping analyses of 82 samples .

Data Contradiction & Meta-Analysis

Q. Why do some trials report increased SAEs with formoterol despite ICS use?

  • Analysis : Confounding factors include ICS adherence variability and differential SAE reporting. A Cochrane review (8,028 adults) found non-fatal SAEs increased with formoterol + placebo (OR 1.57; 95% CI 1.06–2.31) but not with formoterol + ICS (OR 0.99; 95% CI 0.74–1.33). FDA data suggest ICS does not fully mitigate SAE risks, particularly in children .

Q. How to reconcile formoterol's efficacy in bronchiolitis obliterans (BOS) post-HSCT?

  • Analysis : In a 6-month RCT (32 patients), budesonide/formoterol increased FEV₁ by 13% vs. placebo (P=0.019), sustained in 13 completers. This contrasts with asthma trials, where ICS dependence limits formoterol's standalone utility, suggesting disease-specific mechanisms (e.g., anti-inflammatory synergy in BOS) .

Methodological Recommendations

  • Trial Design : Prioritize factorial designs (e.g., FACET study) to isolate formoterol's effects from ICS .
  • Statistical Reporting : Use exact p-values (unless <0.001) and 95% CIs for transparency .
  • Safety Monitoring : Track ICS adherence and SAEs via electronic diaries to reduce recall bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arformoterol
Reactant of Route 2
Reactant of Route 2
Arformoterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.